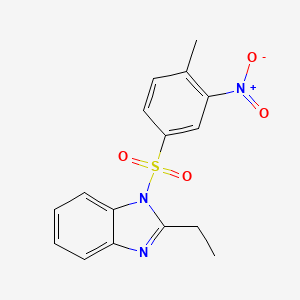
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzimidazole family, which is characterized by a fused benzene and imidazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonylation: Addition of the sulfonyl group to the nitrobenzene derivative.
Cyclization: Formation of the benzimidazole ring system through cyclization reactions.
Alkylation: Introduction of the ethyl group to the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.
科学研究应用
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-BENZIMIDAZOLE: Similar structure but lacks the diazole ring.
4-METHYL-3-NITROBENZENESULFONAMIDE: Contains the nitrobenzenesulfonyl group but lacks the benzimidazole core.
1-ETHYL-2-(4-METHYL-3-NITROBENZENESULFONYL)-1H-IMIDAZOLE: Similar structure but with an imidazole ring instead of benzimidazole.
Uniqueness
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the benzimidazole and diazole rings, along with the ethyl, methyl, and nitrobenzenesulfonyl groups
属性
IUPAC Name |
2-ethyl-1-(4-methyl-3-nitrophenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-3-16-17-13-6-4-5-7-14(13)18(16)24(22,23)12-9-8-11(2)15(10-12)19(20)21/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGBNMVEJXBHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5623141.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5623151.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)
![3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)
![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623191.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623192.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5623199.png)
![2,5-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5623205.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5623215.png)
![N-[[5-(methoxymethyl)furan-2-yl]methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine](/img/structure/B5623224.png)
![1-[(2,4-difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5623228.png)
